molecular formula C6H8Cl2 B14433215 Cyclohexene, dichloro- CAS No. 77752-44-4

Cyclohexene, dichloro-

Cat. No.: B14433215
CAS No.: 77752-44-4
M. Wt: 151.03 g/mol
InChI Key: QKXMPUAYRFNJAC-UHFFFAOYSA-N
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Description

Cyclohexene, dichloro- is an organic compound that belongs to the class of cycloalkenes. It is a derivative of cyclohexene where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, dichloro- can be synthesized through the addition of dichlorocarbene to cyclohexene. This reaction involves the generation of dichlorocarbene from chloroform and a strong base such as potassium hydroxide. The dichlorocarbene then reacts with the double bond in cyclohexene to form cyclohexene, dichloro-.

Industrial Production Methods

In an industrial setting, the production of cyclohexene, dichloro- typically involves the chlorination of cyclohexene. This process is carried out in the presence of a catalyst and under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexene molecule.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, dichloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: In these reactions, one or both chlorine atoms can be replaced by other substituents.

    Addition Reactions: The compound can participate in addition reactions where new atoms or groups are added to the double bond.

    Oxidation and Reduction Reactions: Cyclohexene, dichloro- can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition Reactions: Reagents such as hydrogen chloride or bromine can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted cyclohexenes where chlorine atoms are replaced by other groups.

    Addition Reactions: Products include cyclohexane derivatives with additional substituents.

    Oxidation and Reduction Reactions: Products include cyclohexanone or cyclohexanol derivatives.

Scientific Research Applications

Cyclohexene, dichloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: Cyclohexene, dichloro- is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexene, dichloro- involves its reactivity with other chemical species. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations, carbanions, and free radicals, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, dichloro-: A saturated analog with two chlorine atoms.

    Cyclohexene, dibromo-: A similar compound with bromine atoms instead of chlorine.

    Cyclohexene, diiodo-: A similar compound with iodine atoms instead of chlorine.

Uniqueness

Cyclohexene, dichloro- is unique due to its specific reactivity patterns and the types of products it forms. The presence of chlorine atoms imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

77752-44-4

Molecular Formula

C6H8Cl2

Molecular Weight

151.03 g/mol

IUPAC Name

1,2-dichlorocyclohexene

InChI

InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1-4H2

InChI Key

QKXMPUAYRFNJAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)Cl)Cl

Origin of Product

United States

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